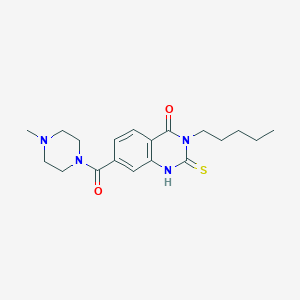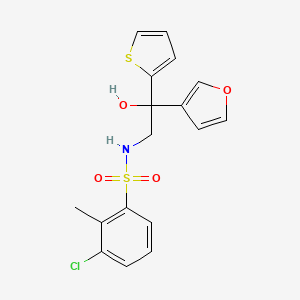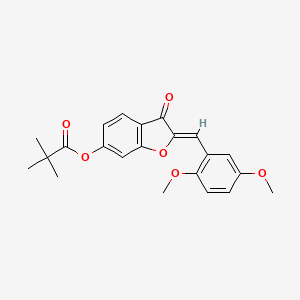
7-(4-methylpiperazine-1-carbonyl)-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Methylpiperazine-1-carbonyl chloride” is a chemical compound used in research and development . It’s not intended for medicinal or household use .
Synthesis Analysis
The synthesis of “4-Methylpiperazine-1-carbonyl chloride” can be achieved from 1-methylpiperazine by reacting with phosgene .Molecular Structure Analysis
The molecular formula of “4-Methylpiperazine-1-carbonyl chloride” is C6H11ClN2O . The molecular weight is 162.62 .Physical And Chemical Properties Analysis
“4-Methylpiperazine-1-carbonyl chloride” has a melting point of 225-228 °C, a boiling point of 278-279 °C, and a density of 1.200 g/mL at 25 °C . It’s a liquid at room temperature and can be colorless to brown .Scientific Research Applications
Antihypertensive and Alpha 1-Adrenoceptor Antagonist Properties
A study by Chern et al. (1993) synthesized derivatives of 2,3-dihydroimidazo[1,2-c]quinazoline as alpha 1-adrenoceptor antagonists and evaluated their antihypertensive properties. These compounds, including structural analogues of 7-(4-methylpiperazine-1-carbonyl)-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one, showed high binding affinity for alpha 1-adrenoceptors, with significant activity against hypertension in vivo. The research highlighted the potential of these compounds as antihypertensive agents, with specific derivatives demonstrating efficacy similar to existing treatments (Chern et al., 1993).
Anticancer Activity
Noolvi and Patel (2013) reported on the synthesis, optimization, and evaluation of 2,3,7-trisubstituted quinazoline derivatives for their anticancer activity. This study explored the inhibition of EGFR-tyrosine kinase as a strategy for antitumor therapy. Among the synthesized compounds, specific derivatives showed remarkable activity against CNS cancer cell lines, highlighting the therapeutic potential of quinazoline derivatives in cancer treatment (Noolvi & Patel, 2013).
Antimicrobial and Antifungal Agents
Patel et al. (2012) developed thiazolidinone derivatives with a focus on antimicrobial activity. This research included the synthesis of compounds with the quinazolinone structure, which were evaluated against various bacterial and fungal strains. The study provides insights into the utility of quinazolinone derivatives as potential antimicrobial and antifungal agents (Patel, Kumari, & Patel, 2012).
Histamine H4 Receptor Inverse Agonists
Smits et al. (2010) focused on the development of quinazoline sulfonamides as potent human histamine H4 receptor inverse agonists. These compounds were identified to have excellent H4 receptor affinity and were shown to possess anti-inflammatory properties in vivo. This research underscores the potential of quinazoline derivatives in treating inflammatory conditions by targeting the H4 receptor (Smits et al., 2010).
Safety and Hazards
Mechanism of Action
Methylpiperazine
This is a common building block used in organic synthesis . It is used in the manufacture of various pharmaceutical drugs including cyclizine, meclizine, and sildenafil . These drugs have diverse effects, ranging from antihistaminic (cyclizine and meclizine) to vasodilatory (sildenafil) activities.
properties
IUPAC Name |
7-(4-methylpiperazine-1-carbonyl)-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-3-4-5-8-23-18(25)15-7-6-14(13-16(15)20-19(23)26)17(24)22-11-9-21(2)10-12-22/h6-7,13H,3-5,8-12H2,1-2H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXHSUZCFXYAKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)urea](/img/structure/B2977219.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2977223.png)

![N-[(5-Fluoro-3-methyl-1-benzofuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2977226.png)

![N-(benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide dihydrochloride](/img/structure/B2977230.png)
![1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea](/img/structure/B2977231.png)
![2-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2977232.png)
